molecular formula C20H20O9 B117348 Moracin M-3'-O-glucopyranoside CAS No. 152041-26-4

Moracin M-3'-O-glucopyranoside

Cat. No.: B117348
CAS No.: 152041-26-4
M. Wt: 404.4 g/mol
InChI Key: WWVMDZBSOTYXPY-OUUBHVDSSA-N
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Description

Moracin M-3'-O-glucopyranoside is a natural product found in Morus insignis, Morus alba, and Schoenocaulon officinale with data available.

Scientific Research Applications

Cardioprotective Activity

Moracin M-3'-O-glucopyranoside has been identified as a compound with potential cardioprotective effects. In a study by Zheng et al. (2017), moracin P-3'-O-β-D-glucopyranoside, a compound closely related to this compound, exhibited strong protective influence against doxorubicin-induced cell death in H9c2 cells, suggesting its role in cardioprotection (Zheng et al., 2017).

Neuroprotective and Analgesic Activities

Research by Wang et al. (2017) on moracin derivatives, including this compound, demonstrated significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells. Moreover, some moracin derivatives also displayed remarkable inhibition of pain, indicating the analgesic potential of these compounds (Wang et al., 2017).

Anti-inflammatory Effects

Guo et al. (2018) found that Moracin M inhibits inflammatory responses in nucleus pulposus cells, specifically by regulating PI3K/Akt/mTOR phosphorylation. This suggests its potential use in treating inflammation-related conditions (Guo et al., 2018). Additionally, Lee et al. (2016) reported that Moracin M effectively inhibits airway inflammation both in vitro and in vivo, providing a basis for its application in lung inflammatory disorders (Lee et al., 2016).

Antioxidant Activity

A study by Fu et al. (2010) showed that moracin M-3'-O-β-D-glucopyranoside exhibits antioxidant activity, as evidenced by its ability to scavenge free radicals in assays (Fu et al., 2010).

Antimicrobial Potential

Kuete et al. (2009) explored the antimicrobial activity of compounds from Morus mesozygia, including moracin derivatives, showing that these compounds, possibly including this compound, can inhibit the growth of various microbial species (Kuete et al., 2009).

Hypoglycemic Effects

Basnet et al. (1993) isolated moracin M-3-O-beta-D-glucopyranoside from Morus insignis leaves, showing significant hypoglycemic activity in streptozotocin-induced hyperglycemic rats, suggesting its potential in diabetes management (Basnet et al., 1993).

Properties

CAS No.

152041-26-4

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H20O9/c21-8-16-17(24)18(25)19(26)20(29-16)27-13-4-10(3-12(23)6-13)14-5-9-1-2-11(22)7-15(9)28-14/h1-7,16-26H,8H2/t16-,17-,18+,19-,20-/m1/s1

InChI Key

WWVMDZBSOTYXPY-OUUBHVDSSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O

152041-26-4

Synonyms

MMGP
moracin M-3'-O-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moracin M-3'-O-glucopyranoside
Reactant of Route 2
Moracin M-3'-O-glucopyranoside
Reactant of Route 3
Moracin M-3'-O-glucopyranoside
Reactant of Route 4
Moracin M-3'-O-glucopyranoside
Reactant of Route 5
Moracin M-3'-O-glucopyranoside
Reactant of Route 6
Moracin M-3'-O-glucopyranoside

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